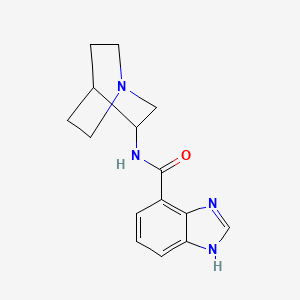![molecular formula C31H27NO3P2 B12550944 Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide CAS No. 148215-50-3](/img/structure/B12550944.png)
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide is a complex organic compound with the molecular formula C29H23NP2O It is known for its unique structure, which includes a pyridine ring substituted with diphenylphosphinyl groups at the 2 and 6 positions, and an additional oxygen atom bonded to the nitrogen atom in the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide typically involves the reaction of pyridine derivatives with diphenylphosphine oxides. One common method includes the use of 2,6-dibromopyridine as a starting material, which undergoes a substitution reaction with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to remove the oxygen atom bonded to the nitrogen, reverting to its parent pyridine derivative.
Substitution: The diphenylphosphinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen functionalities, while reduction can produce simpler pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the activity and selectivity of metal catalysts.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2,6-bis(diphenylphosphino)-: Similar structure but lacks the oxygen atom bonded to the nitrogen.
2,6-Bis(diphenylphosphino)pyridine: Another similar compound with diphenylphosphino groups but without the oxygen atom.
2,6-Bis[(diphenylphosphinyl)methyl]pyridine: Similar but without the 1-oxide functionality.
Uniqueness
The presence of the oxygen atom bonded to the nitrogen in Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide makes it unique compared to its analogs. This structural feature can influence its reactivity, stability, and ability to form complexes with metal ions, making it particularly valuable in specific catalytic and material science applications .
Eigenschaften
CAS-Nummer |
148215-50-3 |
|---|---|
Molekularformel |
C31H27NO3P2 |
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
2,6-bis(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C31H27NO3P2/c33-32-26(24-36(34,28-16-5-1-6-17-28)29-18-7-2-8-19-29)14-13-15-27(32)25-37(35,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2 |
InChI-Schlüssel |
MWRHLMDSJCAWET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CC2=[N+](C(=CC=C2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


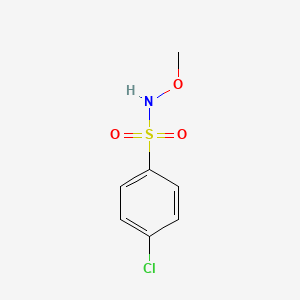
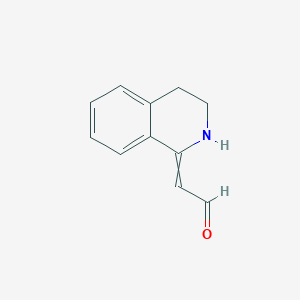
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
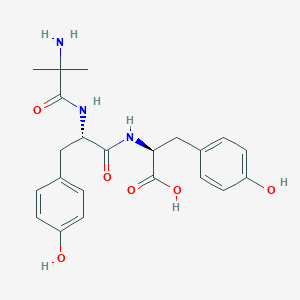
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
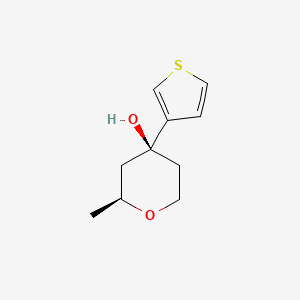
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
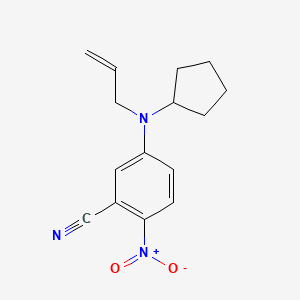
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

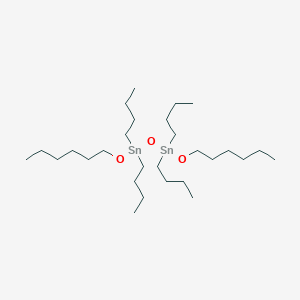
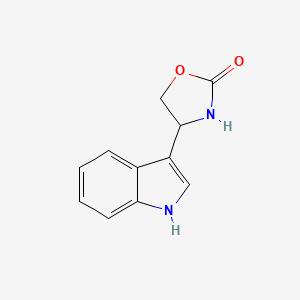
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
